Pentofuranose
Overview
Description
Pentofuranose is the furanose form of any pentose.
Scientific Research Applications
Chemo-enzymatic Synthesis : Pentofuranose-1-phosphates (Pentose-1Ps) are synthesized using thermostable nucleoside phosphorylases, providing an environmentally-friendly method for producing modified Pentose-1Ps, which are important building blocks for modified nucleosides (Kamel et al., 2018).
Structural Analysis : The compound 1,2-O-Isopropylidene-β-d-lyxo-furanose has been analyzed for its conformation, revealing that the this compound ring has a twisted conformation and participates in an infinite network of O—H⋯ O bonds (Doboszewski & Nazarenko, 2020).
Biocatalytic Routes : 4-C-hydroxymethyl-alpha-D-pentofuranose serves as a sugar core in lipase-catalyzed transformations to construct macromers with exceptional control of substituent placement around the carbohydrate core, enabling the generation of unique macromers and heteroarm stars (Kumar & Gross, 2002).
Selective Synthesis : A selective formose reaction can produce 3-C-(hydroxymethyl)this compound with high selectivity, a crucial advancement in the efficient synthesis of this compound (Shigemasa et al., 1981).
Synthesis of Bicyclic Ribonucleosides : this compound derivatives are utilized in the synthesis of LNA monomers with different configurations, contributing to the development of nucleoside analogs (Gao Jing-jin, 2014).
Glycosylamine Synthesis : this compound hemiacetals efficiently react with amines in the presence of a Lewis acid, yielding glycosylamine derivatives crucial for developing nitrogen-containing natural products and carbohydrate mimetics (Liautard et al., 2008).
Phospha Sugar Derivatives : Novel this compound analogs of phospha sugar derivatives are synthesized, starting from 1-phenyl-2-phospholene 1-oxide, highlighting the compound's versatility in creating structurally diverse molecules (Yamashita et al., 2002).
Synthesis of Deoxyheptoses : Propargylation of this compound aldehydes is used to yield homopropargylic alcohols, serving as substrates for the synthesis of 6-deoxyheptoses, an important class of carbohydrates (Pakulski & Zamojski, 1997).
Allosteric Effectors of Hemoglobin : Perphosphorylated pentofuranoses are investigated as potential allosteric effectors of hemoglobin, aiming to improve oxygen release from human hemoglobin (Fylaktakidou et al., 2011).
Oxepane Nucleic Acids (ONAs) : this compound is replaced with a seven-membered sugar ring in the synthesis of ONAs, which show increased resistance toward nuclease degradation compared to natural DNA and have implications for understanding the structure and function of alternative genetic systems (Sabatino & Damha, 2007).
Properties
IUPAC Name |
5-(hydroxymethyl)oxolane-2,3,4-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFHBZSHGGEWLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50865141 | |
Record name | Pentofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50865141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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